molecular formula C13H13N3O4S B10948509 4-hydroxy-5-[(2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-1,3-thiazine-2,6(3H)-dione

4-hydroxy-5-[(2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B10948509
M. Wt: 307.33 g/mol
InChI Key: LHGDFVWGPXHWEF-ONEGZZNKSA-N
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Description

4-HYDROXY-5-[(E)-3-(1-PROPYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex organic compound that features a thiazine ring, a pyrazole moiety, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-5-[(E)-3-(1-PROPYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole moiety, followed by the formation of the thiazine ring. The final step involves the introduction of the hydroxy group and the propenoyl side chain under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and safety of the process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-5-[(E)-3-(1-PROPYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-1,3-THIAZINE-2,6(3H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The propenoyl side chain can be reduced to form a saturated alkyl chain.

    Substitution: The thiazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group yields a ketone, while reduction of the propenoyl side chain results in a saturated alkyl chain.

Scientific Research Applications

4-HYDROXY-5-[(E)-3-(1-PROPYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-1,3-THIAZINE-2,6(3H)-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-HYDROXY-5-[(E)-3-(1-PROPYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-HYDROXY-5-[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-1,3-THIAZINE-2,6(3H)-DIONE
  • 4-HYDROXY-5-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-1,3-THIAZINE-2,6(3H)-DIONE

Uniqueness

The uniqueness of 4-HYDROXY-5-[(E)-3-(1-PROPYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-1,3-THIAZINE-2,6(3H)-DIONE lies in its specific substitution pattern and the presence of the hydroxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H13N3O4S

Molecular Weight

307.33 g/mol

IUPAC Name

6-hydroxy-5-[(E)-3-(1-propylpyrazol-4-yl)prop-2-enoyl]-1,3-thiazine-2,4-dione

InChI

InChI=1S/C13H13N3O4S/c1-2-5-16-7-8(6-14-16)3-4-9(17)10-11(18)15-13(20)21-12(10)19/h3-4,6-7,19H,2,5H2,1H3,(H,15,18,20)/b4-3+

InChI Key

LHGDFVWGPXHWEF-ONEGZZNKSA-N

Isomeric SMILES

CCCN1C=C(C=N1)/C=C/C(=O)C2=C(SC(=O)NC2=O)O

Canonical SMILES

CCCN1C=C(C=N1)C=CC(=O)C2=C(SC(=O)NC2=O)O

Origin of Product

United States

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